1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol
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Overview
Description
1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylcyclopentanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but a different ring structure.
2-Propanol, 1-amino-: Another amino alcohol with a different arrangement of atoms.
Aminomethyl propanol: An alkanolamine with a similar amino and hydroxyl group but different carbon skeleton
Uniqueness
1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H21NO |
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Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8(6-11)10(12)5-4-9(2,3)7-10/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
HEGUGTNCYDTWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCC(C1)(C)C)O |
Origin of Product |
United States |
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